1-(6-Methylpiperidin-3-yl)propan-1-one

Beschreibung

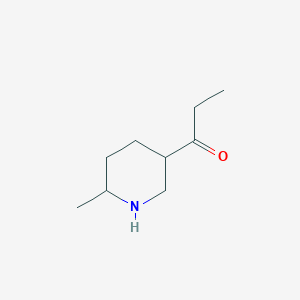

1-(6-Methylpiperidin-3-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with a methyl group at the 6-position and a propan-1-one moiety at the 3-position. The compound’s structure suggests relevance in pharmaceutical research, given the prevalence of piperidine derivatives in bioactive molecules .

Eigenschaften

Molekularformel |

C9H17NO |

|---|---|

Molekulargewicht |

155.24 g/mol |

IUPAC-Name |

1-(6-methylpiperidin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H17NO/c1-3-9(11)8-5-4-7(2)10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI-Schlüssel |

FFTUFZLAGXDKCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1CCC(NC1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(6-Methylpiperidin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 6-methylpiperidine with propanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Methylpiperidin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(6-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Methylpiperidin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-1-yl)propan-1-one (Compound 15)

This compound, highlighted in , shares the propan-1-one and piperidine backbone but lacks the 6-methyl substituent. It serves as a linker in psoralen derivatives, demonstrating >90% inhibition of ALDH1A1 and ALDH2 enzymes at 10 µM. Piperidine’s basicity also improves solubility in physiological conditions, a critical factor for drug candidates .

2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one

From , this ibuprofen hybrid combines a piperidine ring with an isobutylphenyl group. The aromatic substituent confers anti-inflammatory properties, contrasting with 1-(6-Methylpiperidin-3-yl)propan-1-one’s simpler structure. The methyl group in the latter may enhance metabolic stability compared to bulky aryl substituents, which are prone to oxidative degradation .

Pyridine and Heterocyclic Propan-1-one Derivatives

1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one

describes this pyridine-based analog, where the piperidine ring is replaced with a pyridine moiety. The propylamino group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets .

(E)-3-(4-(Benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one

From , this compound incorporates a thiazolidine ring, which confers antimicrobial activity. The thiazolidine moiety’s sulfur atom enhances polarity, contrasting with the lipophilic methylpiperidine group in this compound. Such structural differences highlight how heterocyclic substitutions dictate pharmacological profiles .

Aromatic and Fragrance-Related Propan-1-one Derivatives

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC)

A cathinone derivative (), 4-FMC’s fluorophenyl and methylamino groups enable CNS stimulation. The aromatic ring increases lipophilicity, facilitating blood-brain barrier penetration—a property less relevant to this compound, which lacks aromaticity .

Neroli Ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one)

Used in fragrances (), this cyclohexenyl derivative’s branched alkyl groups enhance volatility and diffusion. In contrast, the methylpiperidine group in this compound suggests non-volatility and suitability for solid-phase pharmaceutical formulations .

Comparative Data Table

Key Findings and Implications

- Structural Influence : The 6-methyl group on piperidine may enhance lipophilicity and metabolic stability compared to unsubstituted analogs, favoring pharmaceutical applications.

- Safety: Unlike hydroxylated analogs (), the absence of aromatic or polar groups in this compound may reduce genotoxicity risks.

Biologische Aktivität

1-(6-Methylpiperidin-3-yl)propan-1-one, also known as methamphetamine analogs, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in both medicinal chemistry and neuropharmacology. The following article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 149.21 g/mol. Its structure features a piperidine ring substituted with a propanone group, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. It acts as a monoamine reuptake inhibitor , leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants, such as amphetamines, which are known to enhance mood and cognitive functions.

Interaction with Receptors

Research indicates that this compound may interact with various receptors, including:

- Dopamine Transporters (DAT) : Inhibition leads to increased dopamine availability.

- Norepinephrine Transporters (NET) : Similar inhibition effects on norepinephrine levels.

Neuropharmacological Effects

Studies have shown that this compound exhibits stimulant effects comparable to traditional amphetamines. In animal models, administration has been associated with increased locomotor activity and enhanced reward-seeking behavior.

Case Study Example:

In a study examining the effects of various piperidine derivatives on dopamine release, this compound was found to significantly elevate dopamine levels in the nucleus accumbens, suggesting its potential role in addiction pathways .

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound in treating conditions such as attention deficit hyperactivity disorder (ADHD) and certain types of depression. Its ability to modulate neurotransmitter levels presents opportunities for developing new treatment modalities.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Amphetamine | DAT and NET inhibitor | Stimulant effects |

| Methylphenidate | DAT inhibitor | Used in ADHD treatment |

| This compound | DAT and NET inhibitor | Potential stimulant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.